N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

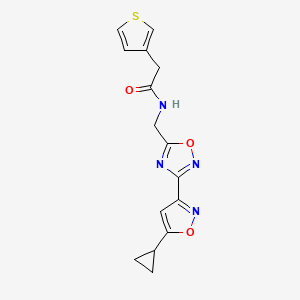

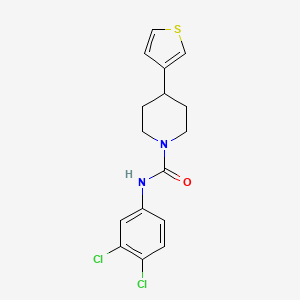

N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine, also known as DMGSG, is a small molecule that has been studied extensively for its biochemical and physiological effects. DMGSG is an organosulfur compound that is composed of a phenyl ring, two methoxy groups, and a methylsulfonyl group. It is a relatively simple compound that has many potential applications in scientific research.

科学的研究の応用

Herbicide Transport and Environmental Impact : The usage of glyphosate [N-(phosphonomethyl)-glycine] and glufosinate [2-amino-4-(hydroxy-methylphosphinyl)butanoic acid] shows potential in reducing the environmental impact of agriculture due to their stronger sorption to soil and possibly lower toxicity compared to many residual herbicides. These compounds, including glyphosate, demonstrate how complex the transport of chemicals like N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine can be in agricultural settings, especially considering the role of preferential flow in herbicide movement to groundwater (Malone et al., 2004).

Molecular Interactions in Osmoprotection : Research on glycine derivatives like sarcosine (N-methylglycine) and dimethylglycine, which are structurally similar to N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine, has highlighted their role in osmoprotection. For instance, glycine betaine, synthesized from glycine, acts as an effective osmoprotectant in various organisms under stress conditions (Waditee et al., 2003).

Hydrogen Bonding in Molecular Complexes : The study of hydrogen-bonded complexes involving glycine and its methyl derivatives has provided insights into the molecular interactions of compounds like N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine. These interactions are crucial in understanding the behavior of such compounds in various chemical environments (Anioła et al., 2014).

Metal Ion Affinity and Buffering : The study of "Good's" buffers, including compounds like N,N-bis(2-hydroxyethyl)glycine, sheds light on the metal-ion affinity of such compounds. These findings are relevant to N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine as they indicate potential roles in metal ion chelation and buffering in biomedical research (Nakon & Krishnamoorthy, 1983).

Glycine N-Methyltransferase in Metabolic Pathways : Glycine N-methyltransferase, which methylates glycine to form sarcosine, is a key enzyme in various metabolic pathways. Its function and structure have been extensively studied, providing a context for understanding the metabolism of compounds like N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine (Heady & Kerr, 1973).

特性

IUPAC Name |

2-(2,4-dimethoxy-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6S/c1-17-8-4-5-9(10(6-8)18-2)12(7-11(13)14)19(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFVADPJRBYYQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N(CC(=O)O)S(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)-glycine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2600206.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B2600211.png)

![(5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2600212.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2600214.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine](/img/structure/B2600218.png)

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine](/img/structure/B2600221.png)

![3-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2600222.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(pyridine-3-sulfonyl)-1,4'-bipiperidine](/img/structure/B2600223.png)

![4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid](/img/structure/B2600225.png)

![3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2600226.png)